Ammonium pyrosulfate

Description

Properties

IUPAC Name |

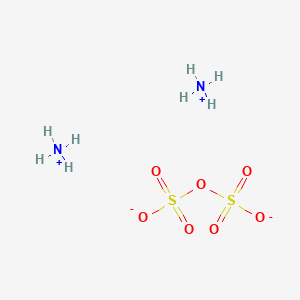

diazanium;sulfonato sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLGLPVAKCEIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474790 | |

| Record name | ammonium pyrosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-68-2 | |

| Record name | ammonium pyrosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical formula for ammonium pyrosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium pyrosulfate, including its chemical properties, synthesis, and thermal decomposition. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and materials science.

Chemical Identity and Properties

This compound, also known as dithis compound, is an inorganic compound with the chemical formula (NH₄)₂S₂O₇[1]. It is a key intermediate in the thermal decomposition of ammonium sulfate and ammonium bisulfate[1][2].

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | (NH₄)₂S₂O₇ | [1] |

| Molar Mass | 212.21 g/mol | [1][3][4] |

| CAS Number | 10031-68-2 | [1][3][4][5] |

| IUPAC Name | diazanium;sulfonato sulfate | [3] |

| Appearance | White crystalline solid | |

| Topological Polar Surface Area | 142 Ų | [4][5] |

| Hydrogen Bond Donor Count | 2 | [4][5] |

| Hydrogen Bond Acceptor Count | 7 | [4][5] |

| Complexity | 194 | [4][5] |

| Covalently-Bonded Unit Count | 3 | [4] |

Synthesis and Decomposition Pathways

The primary method for synthesizing this compound is through the controlled thermal decomposition of ammonium sulfate or ammonium bisulfate[1]. The following diagram illustrates the reaction pathway for the synthesis of this compound from ammonium sulfate and its subsequent decomposition at higher temperatures.

Caption: Synthesis of this compound via thermal decomposition of ammonium sulfate and its subsequent decomposition products.

Experimental Protocols

Synthesis of this compound via Thermal Decomposition of Ammonium Sulfate

This protocol describes the laboratory-scale synthesis of this compound from ammonium sulfate.

Materials:

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Furnace with temperature control

-

Ceramic or quartz crucible

-

Inert gas supply (e.g., nitrogen or argon)

-

Thermogravimetric Analyzer (TGA) and Differential Thermal Analyzer (DTA) (for monitoring)

Procedure:

-

Place a known quantity of ammonium sulfate into a crucible.

-

Position the crucible within the furnace.

-

Establish an inert atmosphere by purging the furnace with nitrogen or argon gas. This is crucial to suppress the formation of unwanted byproducts[1].

-

Begin heating the furnace at a controlled rate, typically less than 5°C/min, to ensure uniform decomposition[1].

-

Monitor the process using TGA and DTA. The initial decomposition of ammonium sulfate to ammonium bisulfate begins at temperatures above 250°C[1][2].

-

As the temperature increases, the ammonium bisulfate undergoes dehydration to form this compound[6][7]. This transformation is governed by a crystallization growth and nucleation model[6].

-

Maintain the temperature in the range where this compound is stable. Further heating above 330°C will lead to the decomposition of the desired product[1][2].

-

Once the reaction is complete, as indicated by the thermal analysis data, cool the furnace to room temperature under the inert atmosphere.

-

The resulting white solid is this compound.

Characterization: The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Thermal Analysis (TGA/DTA): To study its thermal stability and decomposition profile.

Storage: this compound is hygroscopic and should be stored in a desiccator over a suitable drying agent, such as anhydrous calcium chloride or silica gel, to prevent hydrolysis[1].

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where temperature control is critical. The following diagram illustrates the logical workflow and the key transformations involved.

Caption: Logical workflow for the synthesis of this compound, highlighting the critical temperature-dependent stages.

References

- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrosulfuric acid, diammonium salt | H8N2O7S2 | CID 11960345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. US7632479B2 - Process for producing ammonia and sulfuric acid from a stream comprising ammonium sulfate - Google Patents [patents.google.com]

Synthesis of Ammonium Pyrosulfate from Ammonium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ammonium pyrosulfate ((NH₄)₂S₂O₇) from ammonium sulfate ((NH₄)₂SO₄). The primary method for this conversion is through controlled thermal decomposition, a process involving distinct intermediate steps. This document outlines the core chemical transformations, critical process parameters, and relevant analytical techniques.

Core Synthesis Pathway

The synthesis of this compound from ammonium sulfate is not a direct conversion but rather a multi-step thermal decomposition process. The reaction proceeds through the formation of ammonium bisulfate (NH₄HSO₄) as a key intermediate. The overall pathway can be summarized as follows:

-

Deammoniation of Ammonium Sulfate: Upon heating, ammonium sulfate first undergoes a deammoniation reaction to form ammonium bisulfate and ammonia gas.

-

Dehydration of Ammonium Bisulfate: Further heating of the resulting ammonium bisulfate leads to a dehydration reaction, yielding this compound and water.

It is crucial to control the temperature carefully, as excessive heat will lead to the decomposition of the desired this compound product into gaseous byproducts including ammonia, sulfur dioxide, nitrogen, and water.[1][2]

Quantitative Data Summary

The thermal decomposition of ammonium sulfate and its intermediates can be monitored and quantified using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[3] The following table summarizes key quantitative data gathered from experimental studies.

| Parameter | Value | Conditions / Remarks | Source |

| Initial Decomposition of (NH₄)₂SO₄ | > 250 °C | Formation of ammonium bisulfate begins. | [2][3][4] |

| (NH₄)₂SO₄ → NH₄HSO₄ Activation Energy | 110.02 kJ·mol⁻¹ | Controlled by a phase boundary reaction model. | [5] |

| NH₄HSO₄ → (NH₄)₂S₂O₇ Temperature Range | 305.3 - 344.8 °C | Temperature range for the dehydration step. | [1] |

| Weight Loss for NH₄HSO₄ → (NH₄)₂S₂O₇ | ~6.81 - 7.8% | Theoretical and observed weight loss during the formation of this compound. | [1] |

| NH₄HSO₄ → (NH₄)₂S₂O₇ Activation Energy | 127.95 kJ·mol⁻¹ | Controlled by a crystallization growth and nucleation model. | [5] |

| Decomposition of (NH₄)₂S₂O₇ | > 330 °C | The desired product begins to decompose. | [3] |

| (NH₄)₂S₂O₇ Decomposition Activation Energy | 161.04 kJ·mol⁻¹ | Controlled by a three-dimensional diffusion mechanism. | [5] |

Experimental Protocols

While specific laboratory procedures can vary, the following outlines a general experimental protocol for the synthesis and analysis of this compound from ammonium sulfate based on the principles of thermal decomposition.

Materials and Equipment

-

Materials: Ammonium sulfate ((NH₄)₂SO₄), high purity.

-

Equipment:

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC).

-

Tube furnace with programmable temperature controller.

-

Quartz or ceramic reaction vessel.

-

Inert gas supply (e.g., nitrogen, argon).

-

Analytical balance.

-

Experimental Workflow

The general workflow for the synthesis and analysis can be visualized as follows:

Detailed Methodologies

3.3.1. Thermogravimetric Analysis (TGA)

-

Accurately weigh approximately 5-10 mg of ammonium sulfate into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to provide a controlled atmosphere. The presence of water vapor should be minimized as it can suppress the formation of this compound.[3]

-

Program the temperature profile. A typical profile would be a linear ramp from room temperature to approximately 500°C at a heating rate of 10°C/min.

-

Monitor the weight loss as a function of temperature. The distinct steps in the TGA curve will correspond to the deammoniation and dehydration reactions.

3.3.2. Preparative Scale Synthesis in a Tube Furnace

-

Place a known quantity of ammonium sulfate (e.g., 1-5 g) in a quartz boat.

-

Position the boat in the center of a tube furnace.

-

Establish a slow flow of dry, inert gas through the tube.

-

Heat the furnace to a temperature range of 300-350°C and hold for a specified duration. The optimal temperature and time should be determined empirically, using the data from TGA as a guide.

-

After the reaction period, cool the furnace to room temperature under the inert atmosphere.

-

The resulting solid residue can be carefully removed and characterized.

Factors Influencing Synthesis

Several factors can influence the yield and purity of the this compound product:

-

Temperature: This is the most critical parameter. Insufficient temperature will result in incomplete conversion of ammonium bisulfate, while excessive temperature will lead to the decomposition of the desired product.

-

Heating Rate: A slower heating rate can allow for better separation of the decomposition steps.

-

Atmosphere: The synthesis should be carried out in a dry, inert atmosphere. The presence of water vapor can inhibit the dehydration of ammonium bisulfate to this compound.[3]

By carefully controlling these parameters, the synthesis of this compound from ammonium sulfate can be achieved with a good degree of purity for research and development applications.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Pyrosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium pyrosulfate, (NH₄)₂S₂O₇, is a key intermediate in the thermal decomposition of ammonium sulfate. Understanding its decomposition pathway is crucial in various industrial processes, including the production of caprolactam, and for the safe handling and development of sulfur and nitrogen-containing compounds. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition products, reaction kinetics, and experimental methodologies used for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of this compound is the final and most complex stage in the overall decomposition of ammonium sulfate. The process is initiated at temperatures typically above 330°C and proceeds via a multi-step reaction mechanism, ultimately yielding a mixture of gaseous products.

The generally accepted overall decomposition reaction for this compound is:

3(NH₄)₂S₂O₇(s) → 2NH₃(g) + 6SO₂(g) + 2N₂(g) + 9H₂O(g) [1]

This reaction highlights the complete breakdown of the solid this compound into volatile compounds. The decomposition is understood to proceed through a three-dimensional diffusion mechanism, as described by the anti-Jander equation[2].

Gaseous Products

The primary gaseous products evolved during the thermal decomposition of this compound are ammonia (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O)[1]. The presence and relative abundance of these gases are typically identified and quantified using techniques such as mass spectrometry (MS) coupled with thermogravimetric analysis (TGA).

Quantitative Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Data

TGA measures the mass loss of a sample as a function of temperature. The decomposition of this compound is characterized by a significant mass loss event.

| Parameter | Value | Reference |

| Decomposition Temperature Range | 330 - 420 °C | [1] |

| Onset Temperature | 344.8 °C | [1] |

| Endset Temperature | 413.7 °C | [1] |

| Mass Loss | 74.09% | [1] |

Kinetic Parameters

The kinetics of the thermal decomposition of this compound have been investigated to understand the reaction rate and mechanism.

| Parameter | Value | Reference |

| Activation Energy (Ea) | 161.04 kJ·mol⁻¹ | [2] |

| Frequency Factor (lgA) | 12.51 s⁻¹ | [2] |

| Reaction Model | Three-dimensional diffusion (anti-Jander equation) | [2] |

Experimental Protocols

A detailed understanding of the thermal decomposition of this compound is achieved through carefully designed experiments. The following outlines a typical experimental protocol for TGA-DSC-MS analysis.

Instrumentation

-

Thermogravimetric Analyzer (TGA): To measure mass loss as a function of temperature.

-

Differential Scanning Calorimeter (DSC): To measure the heat flow associated with thermal events.

-

Mass Spectrometer (MS): To identify the evolved gaseous products.

Experimental Conditions

| Parameter | Recommended Value/Range |

| Sample Mass | 5 - 10 mg |

| Heating Rate | 10 °C/min (a common rate for thermal analysis) |

| Temperature Program | 30 °C to 500 °C |

| Purge Gas | Inert gas (e.g., Nitrogen or Argon) |

| Flow Rate | 20 - 50 mL/min |

| Crucible Type | Alumina or Platinum |

Procedure

-

Sample Preparation: A small, representative sample of this compound (5-10 mg) is accurately weighed into a TGA crucible.

-

Instrument Setup: The TGA-DSC instrument is purged with an inert gas to provide a stable and non-reactive atmosphere. The MS is calibrated and prepared for evolved gas analysis.

-

Thermal Analysis: The sample is heated from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The TGA records the mass of the sample, the DSC measures the heat flow, and the MS analyzes the composition of the evolved gases as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and endset temperatures of decomposition and the percentage of mass loss. The DSC curve is used to identify endothermic or exothermic events. The MS data is used to identify the gaseous products by their mass-to-charge ratio.

Visualizations

Thermal Decomposition Pathway of Ammonium Sulfate

Caption: Overall thermal decomposition pathway from ammonium sulfate to gaseous products.

Experimental Workflow for TGA-MS Analysis

Caption: A typical experimental workflow for the TGA-MS analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Peroxydisulfate ((NH₄)₂S₂O₇)

Ammonium peroxydisulfate, also known as ammonium persulfate (APS), is a powerful oxidizing agent with the chemical formula (NH₄)₂S₂O₈. It is a colorless, crystalline salt that is highly soluble in water.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination and application, and visual representations of key chemical processes.

Physical Properties

Ammonium peroxydisulfate is a white crystalline solid.[2] The dissolution of this salt in water is an endothermic process.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 228.18 g/mol | [3] |

| Appearance | Colorless crystals or white powder | [2][4] |

| Density | 1.98 g/cm³ | [3] |

| Melting Point | 120 °C (decomposes) | [3] |

| Solubility in Water | 58.2 g/100 mL at 0 °C[2] | [2][4] |

| 80 g/100 mL at 25 °C | [3] | |

| pH of 10% solution in water | approx. 3.5 | [5] |

Chemical Properties

Ammonium peroxydisulfate is a strong oxidizing agent.[2] It is a key component in various chemical reactions, primarily due to its ability to generate sulfate free radicals upon heating or through chemical activation.

| Property | Description | Reference |

| Oxidizing Agent | A strong oxidant that can initiate polymerization and participate in various oxidation reactions.[2] | [2] |

| Thermal Decomposition | Decomposes upon heating to 120 °C, and in aqueous solution, it can hydrolyze to form ammonium hydrogen sulfate and hydrogen peroxide.[2] | [2] |

| Radical Initiator | In solution, the peroxydisulfate dianion dissociates into two sulfate radicals ([S₂O₈]²⁻ ⇌ 2 [SO₄]⁻•), which can initiate polymerization of alkenes like acrylamide.[3] | [3] |

| Reactivity | Reacts with combustible and reducing materials. In solution, it can react violently with iron, powdered aluminum, and silver salts.[4] | [4] |

Experimental Protocols

Determination of Melting Point (Decomposition Temperature)

Methodology: The melting point of ammonium peroxydisulfate, which coincides with its decomposition, can be determined using the capillary tube method as outlined in standard pharmacopeia procedures and ASTM E324.[6][7]

Procedure:

-

A small, finely powdered sample of (NH₄)₂S₂O₇ is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in a melting point apparatus.

-

The apparatus is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected decomposition temperature.[7][8]

-

The temperature at which the substance begins to melt and decompose (observed as bubbling, charring, or a distinct change in appearance) is recorded as the decomposition temperature.[6] Given that decomposition occurs, the initial point of melting is the key reportable value.[6]

Determination of Aqueous Solubility

Methodology: The solubility of ammonium peroxydisulfate in water can be determined by preparing a saturated solution at a specific temperature and then quantifying the dissolved solid.

Procedure:

-

Add an excess amount of (NH₄)₂S₂O₇ to a known volume of deionized water in a beaker.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached and the solution is saturated.

-

Allow any undissolved solid to settle.

-

Carefully decant a known volume of the supernatant (the clear saturated solution) into a pre-weighed evaporating dish.

-

Evaporate the water from the solution by gentle heating in an oven until a constant weight of the dry salt is obtained.

-

The solubility is then calculated as the mass of the dried salt per volume of water used (e.g., g/100 mL).

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Methodology: TGA and DSC are used to study the thermal stability and decomposition of ammonium peroxydisulfate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.

Procedure:

-

A small, accurately weighed sample of (NH₄)₂S₂O₇ (typically 2-5 mg) is placed in an alumina or platinum crucible.[9]

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]

-

The TGA curve will show a mass loss corresponding to the decomposition of the compound, while the DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition. The onset temperature of the mass loss in the TGA curve and the peak of the endotherm in the DSC curve provide information about the decomposition temperature.[10]

Application in Polyacrylamide Gel Electrophoresis (PAGE)

Methodology: Ammonium peroxydisulfate is a crucial component for initiating the polymerization of acrylamide and bis-acrylamide to form the gel matrix used in PAGE for separating proteins and nucleic acids.[1][11]

Procedure:

-

Prepare Separating and Stacking Gel Solutions: Mix the appropriate volumes of acrylamide/bis-acrylamide solution, Tris buffer, and SDS.[1]

-

Initiate Polymerization: Immediately before casting the gel, add a freshly prepared 10% (w/v) solution of ammonium peroxydisulfate and N,N,N',N'-tetramethylethylenediamine (TEMED) to the gel solution.[1][11][12] The APS generates free radicals, and TEMED accelerates this process.[13]

-

Cast the Gel: Quickly pour the solution into the gel casting apparatus and insert a comb to create wells.[11]

-

Polymerization: Allow the gel to polymerize for approximately 30 minutes.[1] The gel will become opaque as it polymerizes.

Elbs Persulfate Oxidation of Phenols

Methodology: This reaction introduces a hydroxyl group para to the existing hydroxyl group of a phenol, using an alkaline solution of a persulfate salt.[14][15]

Procedure:

-

Dissolve the starting phenol in an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of ammonium peroxydisulfate to the cooled phenol solution with constant stirring. The reaction is typically carried out at or below room temperature.[14]

-

After the addition is complete, continue stirring for several hours.

-

Acidify the reaction mixture.

-

The intermediate sulfate ester is then hydrolyzed, typically by heating with acid, to yield the dihydric phenol.[15]

Minisci Reaction

Methodology: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. Ammonium peroxydisulfate is often used as the oxidant to generate the required radical from a precursor.[16][17]

Procedure:

-

Dissolve the electron-deficient N-heterocycle (e.g., pyridine, quinoline) in a suitable solvent, often with an acid to protonate the heterocycle.

-

Add the radical precursor (e.g., a carboxylic acid, an ether).

-

Add ammonium peroxydisulfate to the reaction mixture. The persulfate will oxidize the precursor to generate the corresponding radical.

-

Heat the reaction mixture to facilitate the reaction. The specific temperature and reaction time will depend on the substrates used.

-

After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.

Mandatory Visualizations

Caption: Initiation of polymerization by ammonium peroxydisulfate.

Caption: Experimental workflow for Polyacrylamide Gel Electrophoresis (PAGE).

References

- 1. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Ammonium persulfate - Wikipedia [en.wikipedia.org]

- 4. AMMONIUM PERSULPHATE - Ataman Kimya [atamanchemicals.com]

- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 6. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 7. mt.com [mt.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chbattle.com [chbattle.com]

- 12. static.igem.org [static.igem.org]

- 13. abdullahfarhan.com [abdullahfarhan.com]

- 14. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

- 17. soc.chim.it [soc.chim.it]

In-depth Technical Guide: CAS Number 10031-68-2

Researchers, scientists, and drug development professionals are advised that a comprehensive search for the chemical compound with CAS number 10031-68-2 has yielded no specific results. This suggests that the provided CAS number may be incorrect or belongs to a substance not publicly documented in available chemical databases and literature.

Extensive searches across multiple chemical and safety data repositories failed to identify a substance associated with CAS number 10031-68-2. The search results did, however, provide information on a variety of other chemical compounds with numerically similar CAS numbers, none of which are a match. These included:

-

Holmium(III) oxide (CAS No. 12055-62-8)

-

Cadmium tungstate (CAS No. 7790-85-4)

-

Potassium peroxymonosulfate (CAS No. 70693-62-8)[1][2][3][4][5]

-

Lead(II) bromide (CAS No. 10031-22-8)[6]

-

Tin(II) bromide (CAS No. 10031-24-0)[7]

It is crucial for researchers to work with accurate and verified chemical identifiers to ensure the safety and validity of their experimental work.

Recommendation:

Users are strongly encouraged to verify the CAS number 10031-68-2 and provide the correct identifier for the substance of interest. Once the correct CAS number is provided, a comprehensive technical guide detailing its properties, hazards, and relevant experimental protocols can be compiled.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Potassium peroxymonosulfate | 70693-62-8 [chemicalbook.com]

- 3. Potassium peroxymonosulfate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. autechindustry.com [autechindustry.com]

- 6. 10031-22-8 | CAS DataBase [m.chemicalbook.com]

- 7. 溴化锡(II) | Sigma-Aldrich [sigmaaldrich.com]

identifying gaseous products of ammonium pyrosulfate decomposition

An In-depth Technical Guide to Identifying Gaseous Products of Ammonium Pyrosulfate Decomposition

Introduction

This compound, (NH₄)₂S₂O₇, is a key intermediate in the thermal decomposition of ammonium sulfate.[1] Understanding the gaseous products evolved during its decomposition is crucial for various industrial applications, including the production of caprolactam, fertilizers, and processes involving flue gas desulfurization.[1][2] This guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the gaseous products formed, quantitative data from thermal analysis, and the experimental protocols used for their identification.

Thermal Decomposition Pathway

The thermal decomposition of ammonium sulfate is a multi-step process. Initially, upon heating above 250°C, ammonium sulfate decomposes to form ammonium bisulfate (NH₄HSO₄) and then this compound.[3][4] The this compound intermediate is stable up to approximately 330°C, after which it undergoes further decomposition into a mixture of gaseous products.[3][4]

The overall decomposition can be summarized by the following reactions:

-

Formation of Ammonium Bisulfate: (NH₄)₂SO₄(s) → NH₄HSO₄(l) + NH₃(g)

-

Formation of this compound: 2NH₄HSO₄(l) → (NH₄)₂S₂O₇(l) + H₂O(g)[1]

-

Decomposition of this compound: (NH₄)₂S₂O₇(l) → Gaseous Products (NH₃, SO₂, SO₃, N₂, H₂O)[3][4][5]

The decomposition of this compound itself is a complex process controlled by a three-dimension diffusion mechanism.[2]

Gaseous Decomposition Products

The primary gaseous products identified from the thermal decomposition of this compound are:

-

Sulfur Trioxide (SO₃)[3]

Under certain conditions, such as in the presence of excess oxygen or during combustion, nitrogen oxides (NOx) may also be formed in small quantities.[3][4] The dominant reaction for the decomposition of this compound yields ammonia, sulfur dioxide, nitrogen, and water.[4]

Quantitative Decomposition Data

Thermogravimetric analysis (TGA) is a principal technique for studying the decomposition process. The data below, derived from TGA studies of ammonium sulfate, illustrates the distinct stages of decomposition, including that of the this compound intermediate.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Primary Gaseous Products Evolved |

| Formation of Ammonium Bisulfate | 213 - 308 | - | - | NH₃ |

| Formation of this compound | 305.3 - 344.8 | 6.81 | 7.8 | H₂O[4] |

| Decomposition of this compound | 344.8 - 420 | - | 74.09 | NH₃, N₂, SO₂, H₂O[3][4] |

Note: The data represents a specific study and can be influenced by experimental conditions such as heating rates.[3][4]

Experimental Protocols

The identification of gaseous decomposition products relies on techniques that couple thermal analysis with gas detection methods.

Protocol 1: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This is the most common and powerful technique for identifying evolved gases during thermal decomposition.[3]

Objective: To identify and quantify the gaseous products evolved from the thermal decomposition of this compound by correlating mass loss events with specific mass-to-charge (m/z) ratios.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound into a ceramic or alumina TGA crucible.

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the initial temperature to ambient (~25°C).

-

Program the TGA to heat the sample from ambient temperature to 600°C at a constant heating rate of 10 K/min.[6]

-

Use an inert carrier gas, such as helium or nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace and transport the evolved gases to the mass spectrometer.[5]

-

Ensure the heated transfer line between the TGA and MS is maintained at a temperature (e.g., 200-250°C) sufficient to prevent condensation of the evolved gases.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the mass spectra of the evolved gases.

-

The mass spectrometer should be set to scan a mass range relevant to the expected products (e.g., m/z 10-100).

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperature ranges where significant mass loss occurs.

-

For each mass loss step, examine the corresponding mass spectra.

-

Identify the evolved gases by their characteristic m/z ratios:

-

H₂O: m/z 18

-

NH₃: m/z 16, 17

-

N₂: m/z 28

-

SO₂: m/z 48, 64

-

SO₃: m/z 80

-

-

Correlate the intensity of the ion currents in the MS with the rate of mass loss from the DTG curve to confirm the identity of the products at each decomposition stage.[7]

-

Protocol 2: Confirmatory Wet Chemical Tests

Simple chemical tests can be used to confirm the presence of specific gases in the evolved gas stream.[8] The gas stream from the decomposition can be bubbled through a series of specific chemical solutions.

-

Ammonia (NH₃): Bubble the evolved gas through a solution containing a pH indicator or pass it over damp red litmus paper. A color change indicating basic conditions (e.g., litmus paper turning blue) confirms the presence of ammonia.[8]

-

Sulfur Dioxide (SO₂): Bubble the gas through an acidified solution of potassium dichromate(VI). A color change from orange to green indicates the presence of sulfur dioxide.[8]

-

Water (H₂O): Pass the gas over anhydrous copper(II) sulfate or blue cobalt chloride paper. The presence of water will turn the anhydrous copper(II) sulfate from white to blue, or the cobalt chloride paper from blue to pink.[9]

Visualization of Experimental Workflow

The logical flow for identifying gaseous products using the TGA-MS methodology is illustrated below.

Caption: Experimental workflow for identifying gaseous products via TGA-MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 10031-68-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. newprairiepress.org [newprairiepress.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Identifying the products of combustion | Demonstration | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ammonium Pyrosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ammonium pyrosulfate ((NH₄)₂S₂O₇). It delves into the thermal decomposition behavior of this compound, presents quantitative data in a structured format, outlines a typical experimental protocol, and illustrates the key processes with diagrams. This document is intended to be a valuable resource for professionals working in fields where the thermal properties of ammonium salts are of interest.

Introduction to the Thermal Decomposition of this compound

This compound is a key intermediate in the thermal decomposition of ammonium sulfate.[1][2][3][4] Understanding its thermal behavior is crucial for various industrial processes, including the production of caprolactam and the potential for converting ammonium sulfate by-products into valuable feedstock chemicals.[2][5] Thermogravimetric analysis is an essential technique for studying the decomposition of this compound, providing insights into its thermal stability, decomposition kinetics, and the nature of its degradation products.[1][2]

The thermal decomposition of ammonium sulfate is a multi-step process.[2] Initially, ammonium sulfate undergoes deamination to form ammonium bisulfate (NH₄HSO₄).[2][3] Subsequently, the dehydration of ammonium bisulfate leads to the formation of this compound.[1][2][3] The final stage, which is the focus of this guide, is the decomposition of this compound into various gaseous products.[1][2][4][5]

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the key quantitative data related to the thermal decomposition of this compound and its precursor, ammonium bisulfate, as determined by thermogravimetric analysis and kinetic studies.

| Parameter | Value | Reference |

| Decomposition of this compound | ||

| Temperature Range | 330 to 420 °C | [1] |

| Gaseous Products | NH₃, SO₂, N₂, H₂O | [1][4][5] |

| Kinetic Model | Three-dimension diffusion mechanism (anti-Jander equation) | [2] |

| Activation Energy (E) | 161.04 kJ·mol⁻¹ | [1][2] |

| Frequency Factor (lgA) | 12.51 s⁻¹ | [1][2] |

| Formation of this compound (from Ammonium Bisulfate) | ||

| Temperature Range | 310 to 450 °C | [1] |

| Reaction | 2NH₄HSO₄(l) → (NH₄)₂S₂O₇(l) + H₂O(g) | [1] |

| Kinetic Model | Crystallization growth and nucleation (Avrami-Erofeev equation) | [1][2] |

| Activation Energy (E) | 127.95 kJ·mol⁻¹ | [2] |

| Frequency Factor (lgA) | 9.90 s⁻¹ | [2] |

Experimental Protocols

A detailed experimental protocol for conducting a thermogravimetric analysis of this compound is provided below. This protocol is a synthesis of general TGA procedures and specific considerations for inorganic salts.[6][7][8]

3.1. Instrumentation

-

Thermogravimetric Analyzer: A TGA instrument capable of controlled heating rates and precise weight measurement (e.g., Mettler Toledo TGA/SDTA 851e or similar).[6]

-

Crucibles: Alumina (Al₂O₃) crucibles are commonly used for inorganic salt analysis.[6] Ensure the crucible does not react with the sample or its decomposition products at high temperatures.[6]

-

Analytical Balance: For accurate weighing of the sample.[8]

-

Gas Supply: A source of inert gas, typically nitrogen, to provide a controlled atmosphere during the analysis.[7]

3.2. Sample Preparation

-

Sample Size: Use a small, homogeneous sample to ensure uniform heating and accurate weight measurements.[8] For significant expected weight loss (>50%), a sample size of approximately 5 mg is sufficient. For smaller weight loss (5-20%), 10-20 mg is recommended.[6]

-

Crucible Preparation: Ensure the alumina crucible is clean and free of any contaminants by heating it to a high temperature before use.[8]

-

Sample Loading: Carefully weigh the desired amount of this compound and place it into the crucible.[8] If the sample is sensitive to moisture, this should be done in a controlled environment.[6] To prevent expulsion of the sample due to rapid gas evolution, do not fill the crucible more than 20% of its volume.[6]

3.3. TGA Instrument Setup and Execution

-

Atmosphere: Purge the TGA furnace with a continuous flow of inert gas, such as nitrogen, at a typical flow rate of 30 mL/min before and during the experiment.[6][7]

-

Temperature Program:

-

Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 30 °C) for a few minutes to allow the weight to stabilize.

-

Heating Ramp: Heat the sample at a constant rate, for example, 10 K/min, through the expected decomposition range (up to approximately 500 °C for this compound).[9]

-

Final Isothermal Step (Optional): Hold the sample at the final temperature for a period to ensure complete decomposition.

-

-

Data Collection: Continuously record the sample weight as a function of temperature and time.

3.4. Data Analysis

-

Blank Correction: Perform a blank run with an empty crucible under the same experimental conditions and subtract this from the sample data to correct for any instrumental drift.

-

TGA Curve Interpretation: Analyze the resulting TGA curve (weight % vs. temperature) to identify the onset and completion temperatures of decomposition steps and the percentage weight loss for each step.

-

Kinetic Analysis (Optional): Utilize appropriate software and kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) to determine kinetic parameters such as the activation energy and pre-exponential factor from experiments conducted at multiple heating rates.

Visualizations

4.1. Thermal Decomposition Pathway of Ammonium Sulfate

The following diagram illustrates the sequential decomposition of ammonium sulfate, highlighting the formation and subsequent decomposition of this compound.

Caption: Thermal decomposition pathway of ammonium sulfate.

4.2. Experimental Workflow for TGA of this compound

This diagram outlines the logical steps involved in performing a thermogravimetric analysis of this compound.

Caption: Experimental workflow for TGA.

References

- 1. This compound | 10031-68-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. newprairiepress.org [newprairiepress.org]

- 6. epfl.ch [epfl.ch]

- 7. studycorgi.com [studycorgi.com]

- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ammonium Pyrosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ammonium pyrosulfate ((NH₄)₂S₂O₇). Due to its nature as a thermally sensitive intermediate, its characterization often relies on in-situ analytical techniques. This document synthesizes available information on its spectroscopic properties, outlines relevant experimental protocols, and presents logical workflows for its analysis.

Introduction

This compound, (NH₄)₂S₂O₇, is a key intermediate in the thermal decomposition of ammonium sulfate and ammonium bisulfate.[1][2][3][4] Understanding its spectroscopic signature is crucial for monitoring industrial processes, such as the production of caprolactam, where the thermal decomposition of ammonium sulfate is a critical step.[4] This guide focuses on the primary spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy. While Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, there is a notable lack of published experimental NMR data for solid this compound.

Synthesis of this compound

This compound is typically synthesized in-situ via the thermal decomposition of ammonium sulfate ((NH₄)₂SO₄) or ammonium bisulfate (NH₄HSO₄). The process involves heating the precursor material, which leads to the formation of this compound as an intermediate product.[2][4] The decomposition of ammonium sulfate is a multi-step process, with the formation of ammonium bisulfate as the first step, followed by its dehydration to form this compound.[4]

The key reaction steps are:

-

(NH₄)₂SO₄(s) → NH₄HSO₄(l) + NH₃(g)

-

2 NH₄HSO₄(l) → (NH₄)₂S₂O₇(l) + H₂O(g)

Further heating leads to the decomposition of this compound into various gaseous products, including NH₃, SO₂, SO₃, N₂, and H₂O.[3]

Spectroscopic Data

Direct and complete experimental spectroscopic data for isolated, pure this compound is scarce in the literature. The following tables are compiled from analyses of the thermal decomposition of ammonium sulfate and theoretical calculations of the pyrosulfate anion.

The vibrational spectrum of this compound is characterized by the modes of the ammonium cation (NH₄⁺) and the pyrosulfate anion (S₂O₇²⁻).

Table 1: Summary of Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Notes |

| Ammonium (NH₄⁺) | ν(N-H) stretching | ~3200 - 2800 | ~3200 - 2800 | Broad bands due to hydrogen bonding. |

| δ(N-H) bending | ~1400 | ~1450 | ||

| Pyrosulfate (S₂O₇²⁻) | νₐₛ(S-O) terminal | ~1250 - 1300 | ~1250 - 1300 | Asymmetric stretching of the terminal SO₃ groups. |

| νₛ(S-O) terminal | ~1050 - 1100 | ~1050 - 1100 | Symmetric stretching of the terminal SO₃ groups. | |

| νₐₛ(S-O-S) bridge | ~1000 - 1050 | ~1000 - 1050 | Asymmetric stretching of the S-O-S bridge. | |

| νₛ(S-O-S) bridge | ~720 - 780 | ~720 - 780 | Symmetric stretching of the S-O-S bridge. | |

| δ(O-S-O) bending | ~500 - 600 | ~500 - 600 | Bending modes of the SO₃ groups. |

Note: The peak positions are approximate and can be influenced by the physical state of the sample, temperature, and the presence of other species.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound | Notes |

| ¹H (in NH₄⁺) | ~7.0 - 8.0 | (NH₄)₂SO₄ in solution | The chemical shift in the solid state may vary significantly due to hydrogen bonding and crystal packing effects. |

| ¹⁴N (in NH₄⁺) | -350 to -360 | (NH₄)₂SO₄ in solution | Solid-state ¹⁴N NMR is complicated by a large quadrupole moment, often resulting in broad signals. |

| ³³S | Not available | - | ³³S NMR is challenging due to low natural abundance and quadrupolar broadening. |

Experimental Protocols

The in-situ characterization of this compound during the thermal decomposition of ammonium sulfate is the most common experimental approach.

Objective: To monitor the formation and decomposition of this compound from ammonium sulfate by FT-IR spectroscopy.

Methodology:

-

Sample Preparation: A small amount of finely ground ammonium sulfate is placed in a high-temperature reaction chamber equipped with infrared-transparent windows (e.g., KBr or ZnSe).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a high-temperature reaction cell and a suitable detector (e.g., MCT).

-

Data Acquisition:

-

An initial IR spectrum of the ammonium sulfate is recorded at room temperature.

-

The sample is heated at a controlled rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., inert gas flow).

-

FT-IR spectra are continuously recorded at regular temperature intervals.

-

-

Data Analysis: The appearance and disappearance of characteristic vibrational bands corresponding to ammonium sulfate, ammonium bisulfate, this compound, and gaseous decomposition products are monitored to understand the reaction pathway.

Objective: To identify the formation of the pyrosulfate anion during the thermal decomposition of ammonium sulfate using Raman spectroscopy.

Methodology:

-

Sample Preparation: A small amount of ammonium sulfate powder is placed in a high-temperature stage or a capillary tube suitable for Raman analysis.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a high-temperature stage, and a CCD detector.

-

Data Acquisition:

-

A Raman spectrum of the ammonium sulfate is recorded at room temperature.

-

The sample is heated at a controlled rate.

-

Raman spectra are collected at different temperatures.

-

-

Data Analysis: Changes in the Raman spectra, particularly the appearance of bands characteristic of the S-O-S bridge in the pyrosulfate anion, are analyzed to track the formation of this compound.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comprehensive Guide to the Historical Development of Pyrosulfate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical evolution of pyrosulfate chemistry, from its early discovery and synthesis to its critical roles in industrial catalysis and analytical science. The document details key chemical properties, experimental procedures, and the fundamental reaction pathways that have defined the field.

Introduction to Pyrosulfates

Pyrosulfates, also known as disulfates, are inorganic compounds characterized by the anion S₂O₇²⁻.[1] Structurally, the pyrosulfate anion can be visualized as two corner-sharing SO₄ tetrahedra linked by a central oxygen atom. In this configuration, sulfur maintains a +6 oxidation state.[2] These compounds are typically formed by the thermal decomposition of bisulfates and are valued for their high reactivity, particularly in molten states. Historically, they have been pivotal in the advancement of industrial chemical processes and analytical methodologies.

Historical Milestones and Key Discoveries

The investigation of pyrosulfates began with early explorations into the effects of heat on sulfate salts. The synthesis of pyrosulfates is most directly achieved through the thermal decomposition of the corresponding bisulfate salts.

-

Synthesis of Potassium Pyrosulfate: The controlled heating of potassium bisulfate (KHSO₄) results in the loss of a water molecule to form potassium pyrosulfate (K₂S₂O₇).[2]

2 KHSO₄ → K₂S₂O₇ + H₂O

-

Synthesis of Sodium Pyrosulfate: Similarly, sodium pyrosulfate (Na₂S₂O₇) is produced by heating sodium bisulfate (NaHSO₄).[3]

2 NaHSO₄ → Na₂S₂O₇ + H₂O

Further heating of these pyrosulfates at higher temperatures leads to their decomposition into the corresponding sulfate and sulfur trioxide. For instance, potassium pyrosulfate decomposes above 600°C.[2]

K₂S₂O₇ → K₂SO₄ + SO₃

This reactivity, particularly the release of sulfur trioxide, underpins many of their applications.

Core Applications in Industry and Research

The unique chemical properties of pyrosulfates have led to their application in several key areas:

-

Catalysis in Sulfuric Acid Production: One of the most significant historical and ongoing applications of pyrosulfates is in the contact process for manufacturing sulfur trioxide, a precursor to sulfuric acid. Potassium pyrosulfate, in conjunction with vanadium(V) oxide (V₂O₅), forms a molten salt catalyst that facilitates the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃).[2][4]

-

Analytical Chemistry: Both potassium and sodium pyrosulfate have been historically used as powerful fluxes in analytical chemistry.[2][3] When fused with inorganic samples, particularly metal oxides and certain minerals that are insoluble in acids, the molten pyrosulfate effectively dissolves the sample, rendering it soluble in water or dilute acid for subsequent quantitative analysis.[2][3]

-

Sulfation Agent: In industrial organic chemistry, pyrosulfates play a role as intermediates in sulfation reactions. For example, in the production of surfactants, fatty alcohols react with sulfur trioxide, proceeding through a pyrosulfate intermediate.[1]

-

Metallurgy: In metallurgical processes, such as sulfation roasting, the addition of alkali metal sulfates can lead to the in-situ formation of pyrosulfates. For instance, sodium sulfate can react with SO₃ to form sodium pyrosulfate (Na₂S₂O₇), which then acts as an effective sulfating agent to improve the extraction of metals like nickel from their ores.[4]

Quantitative Data: Properties of Key Pyrosulfates

The physical and chemical properties of the most common alkali metal pyrosulfates are summarized below for comparative analysis.

| Property | Potassium Pyrosulfate (K₂S₂O₇) | Sodium Pyrosulfate (Na₂S₂O₇) |

| Molar Mass | 254.31 g/mol [2] | 222.12 g/mol [3] |

| Appearance | Colorless to white solid[5] | Colorless salt, translucent white crystals[3] |

| Density | 2.28 g/cm³[2] | 2.658 g/cm³[3] |

| Melting Point | 325 °C (598 K)[2] | 400.9 °C (674.0 K)[3] |

| Decomposition Temp. | > 600 °C[2] | 460 °C (733 K)[3] |

| Solubility in Water | 25.4 g/100 mL (20 °C), hydrolyzes[2] | Hydrolyzes to form sodium bisulfate[3] |

Experimental Protocols

This protocol describes the laboratory-scale synthesis of potassium pyrosulfate via the thermal decomposition of potassium bisulfate.

Materials:

-

Potassium bisulfate (KHSO₄), anhydrous

-

Porcelain crucible

-

Bunsen burner or muffle furnace

-

Tripod and pipeclay triangle

-

Desiccator

Methodology:

-

Place approximately 10 grams of anhydrous potassium bisulfate into a clean, dry porcelain crucible.

-

Gently heat the crucible with a Bunsen burner in a fume hood. The salt will first melt.

-

Increase the temperature gradually to approximately 400-450°C. White fumes of water will be evolved as the bisulfate converts to pyrosulfate.

-

Continue heating until the evolution of water vapor ceases. Avoid heating above 600°C to prevent decomposition of the pyrosulfate product into potassium sulfate and sulfur trioxide.[2]

-

Once the reaction is complete, turn off the heat and allow the crucible to cool.

-

Transfer the crucible to a desiccator to cool to room temperature, preventing the absorption of atmospheric moisture.

-

The resulting white solid is potassium pyrosulfate. Store it in a tightly sealed container.

This protocol details the use of potassium pyrosulfate as a flux to dissolve an acid-insoluble oxide sample (e.g., Al₂O₃, TiO₂) for quantitative analysis.

Materials:

-

Potassium pyrosulfate (K₂S₂O₇)

-

Finely powdered oxide sample

-

Porcelain or platinum crucible

-

Muffle furnace or Bunsen burner

-

Beaker

-

Dilute sulfuric acid (e.g., 5% v/v)

-

Stirring rod

Methodology:

-

Weigh approximately 0.5 grams of the finely powdered, dry oxide sample into a crucible.

-

Add approximately 5 grams of potassium pyrosulfate to the crucible. The flux should be in at least a 10:1 ratio by mass to the sample.

-

Mix the sample and flux thoroughly with a dry stirring rod.

-

Place the crucible in a muffle furnace and slowly raise the temperature to about 400°C. Alternatively, heat gently with a Bunsen burner. The mixture will melt and begin to react.

-

Maintain the molten state, occasionally swirling the crucible gently, until the sample is completely dissolved. This may take from 30 minutes to several hours depending on the sample's nature. The final melt should be clear and homogeneous.

-

Remove the crucible from the heat and allow it to cool. The melt will solidify into a glass-like solid.

-

Place the cooled crucible and its contents into a beaker containing approximately 100 mL of warm dilute sulfuric acid.

-

Gently heat the beaker and stir to dissolve the solidified melt. The resulting solution now contains the dissolved analyte, ready for quantitative analysis by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy.

Visualizations of Key Processes

The following diagrams illustrate the core chemical transformations and workflows in pyrosulfate chemistry.

Caption: Thermal decomposition pathway of potassium bisulfate.

References

Methodological & Application

Application Notes and Protocols for Sample Digestion of Metal Oxides Using Ammonium Pyrosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sample digestion is a critical step in the analytical workflow for the characterization of metal oxides, particularly for techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). The choice of digestion reagent is paramount for achieving complete dissolution of the sample, thereby ensuring accurate and reproducible results. Ammonium pyrosulfate ((NH₄)₂S₂O₇), often used interchangeably with or generated in situ from ammonium bisulfate (NH₄HSO₄) or ammonium sulfate ((NH₄)₂SO₄) at elevated temperatures, is a powerful acidic flux agent for the decomposition of refractory metal oxides that are resistant to conventional acid digestion.

These application notes provide a comprehensive overview of the principles, protocols, and applications of this compound for the digestion of various metal oxides.

Principle of Operation

This compound is a low-melting point acidic salt that acts as a powerful solvent for metal oxides at elevated temperatures. The digestion process, often referred to as fusion, involves heating the sample with an excess of the flux. At temperatures typically ranging from 350 to 600°C, the this compound melts and reacts with the metal oxide, converting it into a soluble metal sulfate.

The key reactive species is pyrosulfate (S₂O₇²⁻), which is a strong Lewis acid. The reaction mechanism generally involves the acceptance of an oxide ion (O²⁻) from the metal oxide by the pyrosulfate, leading to the formation of sulfate ions (SO₄²⁻) and the corresponding metal cation, which then forms a soluble metal sulfate.

The thermal decomposition of ammonium sulfate and ammonium bisulfate is a multi-stage process that leads to the formation of the active digesting agent, this compound. For instance, the reaction with ferric oxide (Fe₂O₃) proceeds through the formation of an intermediate, ammonium ferric pyrosulfate.

Advantages of this compound Digestion

-

Effectiveness for Refractory Oxides: It is particularly effective for digesting highly refractory materials like TiO₂, ZrO₂, Al₂O₃, and various spinels and silicates that are insoluble in common acids.

-

Low Volatility of Analytes: Compared to digestions involving perchloric or hydrofluoric acid, the risk of losing volatile metal chlorides or fluorides is minimized.

-

Compatibility with Analytical Instrumentation: The resulting sulfate matrix is generally compatible with ICP-MS and ICP-AES, although dilution is often necessary to minimize matrix effects.

-

Relatively Low Fusion Temperatures: The fusion temperatures required are lower than those for alkaline fluxes like lithium metaborate, which can be advantageous for certain analytes and crucible materials.

Quantitative Data Summary

The following table summarizes typical experimental conditions and reported recovery rates for the digestion of various metal oxides using this compound or its precursors.

| Metal Oxide | Sample to Flux Ratio (w/w) | Digestion Temperature (°C) | Digestion Time (min) | Reported Recovery Rate (%) | Reference/Notes |

| TiO₂ | 1:167 (sample:ammonium persulfate) | Not specified (fusion) | Short | >95 | Using ammonium persulfate as the fusing reagent. |

| ZrO₂ | 1:7.5 (sample: (NH₄)F + (NH₄)₂SO₄) | ~350 | 45-60 | Not specified, but complete dissolution reported. | Mixture of ammonium fluoride and ammonium sulfate used as the fusion agent. |

| Al₂O₃ | 1:9 (sample:NH₄HSO₄ solution) | 95 | 300 | Not specified, used for processing alumina-containing raw materials. | Digestion in a concentrated ammonium bisulfate solution. |

| Fe₂O₃ | Molar ratio of 8:5:13 ((NH₄)₂SO₄:(NH₄)HSO₄:Fe₂O₃) | >500 | Not specified | 99.8% decomposition of sulfate/bisulfate | Study focused on the thermal decomposition mechanism. |

| Cr₂O₃ | Not specified | 350-450 | Not specified | Not specified, formation of ammonium chromium sulfate intermediates. | Based on the reaction of ammonium sulfate with Cr₂O₃. |

| Rare Earth Oxides | 1:4 (slag:(NH₄)₂SO₄) | 350 | 45 | 76-83 | Roasting of rare earth slag with ammonium sulfate. |

Experimental Protocols

General Protocol for this compound Fusion

This general protocol can be adapted for a variety of metal oxides. Specific parameters should be optimized based on the sample matrix and the analyte of interest.

Materials and Equipment:

-

This compound ((NH₄)₂S₂O₇) or Ammonium bisulfate (NH₄HSO₄)

-

Metal oxide sample, finely powdered

-

Platinum or porcelain crucibles

-

Muffle furnace or a programmable furnace

-

Hot plate

-

Volumetric flasks

-

Deionized water

-

Nitric acid (HNO₃) or Hydrochloric acid (HCl), trace metal grade

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of the finely powdered metal oxide sample into a clean, dry platinum or high-purity porcelain crucible.

-

Flux Addition: Add approximately 1-2 g of this compound or ammonium bisulfate to the crucible. The optimal sample-to-flux ratio can vary from 1:10 to 1:20.

-

Mixing: Thoroughly mix the sample and the flux using a platinum or glass rod.

-

Fusion:

-

Place the crucible in a muffle furnace.

-

Slowly ramp the temperature to avoid spattering. A typical starting temperature is around 200°C, held for 15-30 minutes.

-

Gradually increase the temperature to the final fusion temperature, typically between 400°C and 550°C. The exact temperature will depend on the specific metal oxide.

-

Hold at the final temperature for 30-60 minutes, or until a clear, quiescent melt is obtained. Occasional gentle swirling of the crucible (using appropriate tongs and safety gear) can aid in the dissolution.

-

-

Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should appear as a glassy cake.

-

Dissolution:

-

Place the crucible in a beaker containing a known volume of deionized water or dilute acid (e.g., 5-10% HNO₃ or HCl).

-

Gently heat the beaker on a hot plate at a low temperature (e.g., 60-80°C) to dissolve the melt. A magnetic stirrer can be used to facilitate dissolution. This step may take from 30 minutes to several hours.

-

-

Final Sample Preparation: Once the melt is completely dissolved, quantitatively transfer the solution to a volumetric flask of appropriate volume. Dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS or ICP-AES.

Specific Protocol for Zirconia (ZrO₂) Digestion

This protocol is adapted from a method using a mixture of ammonium fluoride and ammonium sulfate, which generates a similar reactive environment to this compound fusion.

Materials and Equipment:

-

Ammonium fluoride ((NH₄)F)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Zirconia sample, finely powdered

-

Platinum crucible with a lid

-

Tubular oven or muffle furnace

-

Beaker

-

Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

Sample and Flux Preparation: In a platinum crucible, mix 1000 mg of the zirconia sample with 2500 mg of ammonium fluoride and 5000 mg of ammonium sulfate.

-

Fusion: Place the covered platinum crucible in a tubular oven or muffle furnace preheated to approximately 350°C. Heat for 45-60 minutes.

-

Cooling and Quenching: After the fusion is complete, remove the crucible from the oven and quench it.

-

Dissolution: Transfer the cooled crucible to a beaker containing 50-100 ml of cold deionized water and 1-1.5 ml of concentrated HCl (37%) or an equivalent amount of H₂SO₄. The cooled melt should dissolve readily in the acidified water.

-

Final Preparation: Once the melt is fully dissolved, the solution can be further diluted as required for analysis.

Visualizations

Experimental Workflow for Metal Oxide Digestion

Caption: General workflow for the digestion of metal oxides using this compound fusion.

Signaling Pathway of this compound Formation and Reaction

Caption: Formation of this compound and its subsequent reaction with a metal oxide.

Application Notes and Protocols for Ammonium Pyrosulfate Fusion of Refractory Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ammonium pyrosulfate fusion method, a robust technique for the decomposition of refractory materials for subsequent elemental analysis.

Application Notes

The this compound fusion method is a highly effective technique for the decomposition of chemically resistant materials, particularly refractory oxides such as alumina (Al₂O₃), zirconia (ZrO₂), and various aluminosilicates. These materials are characterized by their high melting points and resistance to acid attack, making traditional dissolution methods ineffective.

Principle:

The fusion process utilizes this compound ((NH₄)₂S₂O₇) as a flux. Upon heating, this compound decomposes, acting as a powerful acidic oxidizing agent that breaks down the sample matrix. The refractory oxides are converted into soluble sulfate salts. This transformation allows for the subsequent dissolution of the fused mass in a dilute acid, rendering the sample suitable for analysis by various instrumental techniques, including Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF). The relatively low fusion temperatures required for this method, as compared to borate fusion, can be advantageous in minimizing the volatilization of certain elements.

Applications:

This method is widely applicable for the chemical analysis of a variety of refractory materials, including:

-

High-alumina refractories

-

Zirconia and zircon-based materials

-

Silica-alumina refractories

-

Chrome-magnesia bricks

-

Titanium dioxide pigments

Experimental Protocols

General Protocol for this compound Fusion

This protocol outlines the fundamental steps for the decomposition of a generic refractory oxide material.

Materials and Equipment:

-

Finely pulverized refractory sample (passed through a 100-mesh sieve)

-

This compound ((NH₄)₂S₂O₇), analytical grade

-

Platinum or high-purity porcelain crucibles with lids

-

Muffle furnace or automated fusion apparatus

-

Hot plate with magnetic stirring capability

-

Analytical balance (accurate to 0.1 mg)

-

Volumetric flasks, beakers, and other standard laboratory glassware

-

Dilute mineral acid (e.g., 10% v/v HCl or HNO₃)

-

Deionized water

Procedure:

-

Sample Preparation: Dry the pulverized refractory sample in an oven at 110°C for at least two hours to remove residual moisture. Allow to cool to room temperature in a desiccator.

-

Weighing: Accurately weigh 0.2 to 1.0 g of the dried sample into a clean, tared platinum or porcelain crucible.

-

Flux Addition: Add a pre-determined amount of this compound to the crucible. The sample-to-flux ratio is critical and typically ranges from 1:10 to 1:20, depending on the refractoriness of the material. A higher flux ratio may be necessary for more resistant materials.

-

Mixing: Thoroughly mix the sample and flux within the crucible using a platinum wire or glass rod.

-

Fusion:

-

Place the crucible in the muffle furnace.

-

Gradually increase the temperature to between 400°C and 600°C. The specific temperature will depend on the sample type.

-

Maintain the fusion temperature for 15 to 30 minutes, or until the melt is clear and quiescent. Occasional gentle swirling of the crucible (using appropriate tongs) can facilitate complete decomposition.

-

-

Cooling: Carefully remove the crucible from the furnace and allow it to cool completely. The resulting fused melt should form a solid cake.

-

Dissolution:

-

Place the crucible and its contents into a beaker containing a measured volume of dilute acid (e.g., 100 mL of 10% HCl).

-

Gently heat the beaker on a hot plate with stirring until the fused cake is completely dissolved. Avoid boiling to prevent loss of volatile species.

-

-

Final Solution Preparation:

-

Once dissolved, carefully remove the crucible, rinsing it with deionized water and collecting the rinsings in the beaker.

-

Quantitatively transfer the solution to a volumetric flask of appropriate volume (e.g., 250 mL).

-

Allow the solution to cool to room temperature before diluting to the mark with deionized water. Mix thoroughly. The sample is now ready for instrumental analysis.

-

Data Presentation

The following table summarizes typical experimental parameters and performance data for the this compound fusion method.

| Parameter | Value/Range | Notes |

| Sample Mass | 0.2 - 1.0 g | Dependent on expected analyte concentrations. |

| Flux | This compound | |

| Sample to Flux Ratio | 1:10 to 1:20 | Optimize for specific refractory type. |

| Fusion Temperature | 400 - 600 °C | Lower end for less resistant materials. |

| Fusion Time | 15 - 30 minutes | Until a clear, quiescent melt is achieved. |

| Crucible Type | Platinum or Porcelain | Platinum is recommended for its inertness. |

| Dissolution Solvent | Dilute HCl or HNO₃ | Choice depends on subsequent analytical technique. |

| Typical Analyte Recovery | >95% | Varies by element and matrix. |

| Reproducibility (RSD) | < 2% | For major and minor elements.[1] |

Visualizations

The following diagram illustrates the general workflow of the this compound fusion method for refractory materials.

Caption: Workflow of the this compound fusion method.

References

Application Notes and Protocols for Ammonium Pyrosulfate (Generated from Ammonium Bisulfate) in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, the complete dissolution of samples is a critical prerequisite for accurate elemental analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS). Many materials, including geological samples, refractory oxides, and certain catalysts, are resistant to direct acid digestion. In such cases, fusion with a suitable flux is employed to break down the sample matrix.

Ammonium pyrosulfate ((NH₄)₂S₂O₇) serves as an effective high-temperature acidic flux for the decomposition of a variety of inorganic materials. A key advantage of using this compound is its volatility upon strong heating, allowing for its removal from the sample digest, which is particularly beneficial for trace element analysis where a high salt matrix can cause significant interferences. In laboratory practice, this compound is generated in situ from the thermal decomposition of ammonium bisulfate (NH₄HSO₄). This document provides detailed application notes and protocols for the use of ammonium bisulfate as a fusion agent for sample preparation in analytical chemistry.

Principle of the Method

The dissolution process involves heating a finely powdered sample with a significant excess of ammonium bisulfate. As the temperature increases, the ammonium bisulfate melts and then decomposes to form molten this compound, which acts as a powerful acidic oxidizing agent. The this compound attacks and dissolves the sample matrix, converting the analytes into soluble sulfate salts. After the fusion is complete, the temperature can be further increased to sublime the excess ammonium salts, leaving a residue that is readily soluble in dilute acids.

The key chemical transformation is:

2 NH₄HSO₄(s) → (NH₄)₂S₂O₇(l) + H₂O(g)

Safety Precautions

Ammonium bisulfate is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[1][3][4]

-

In case of insufficient ventilation, wear suitable respiratory protection.[2]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.

-

Handle in accordance with good industrial hygiene and safety practices.[3]

First Aid:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Applications

The ammonium bisulfate fusion method is suitable for the dissolution of a wide range of inorganic materials that are resistant to conventional acid digestion, including:

-

Geological Materials: Silicate rocks, various minerals, and ores.

-

Refractory Oxides: Aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and chromite (FeCr₂O₄).

-

Catalysts: Alumina- and silica-based catalysts.

-

Ceramics and Glasses: Certain types of ceramics and glasses.

Experimental Protocols

General Protocol for Sample Dissolution by Ammonium Bisulfate Fusion

This protocol provides a general procedure. Specific parameters such as sample-to-flux ratio and fusion time and temperature may need to be optimized for different sample matrices.

Materials and Equipment:

-

Ammonium bisulfate (NH₄HSO₄), analytical reagent grade

-

Finely powdered sample (typically < 200 mesh)

-

Platinum or quartz crucibles

-

Muffle furnace or a programmable high-temperature hot plate

-

Hot plate

-

Volumetric flasks

-

Dilute nitric acid (e.g., 5-10% HNO₃) or hydrochloric acid (e.g., 5-10% HCl)

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: Ensure the sample is finely ground to facilitate complete fusion. Dry the sample in an oven at 105-110°C to remove any moisture, unless volatile analytes are of interest.

-

Weighing: Accurately weigh the powdered sample into a clean, tared platinum or quartz crucible. The choice of crucible material depends on the sample type and potential for contamination. Platinum is generally preferred, but quartz can be used for some applications.

-

Addition of Flux: Add ammonium bisulfate to the crucible. The sample-to-flux ratio is a critical parameter and typically ranges from 1:10 to 1:20 (sample:flux by weight).

-

Fusion:

-

Place the crucible in a muffle furnace or on a programmable hot plate in a fume hood.

-

Slowly raise the temperature to melt the ammonium bisulfate (melting point ~147°C) and initiate the decomposition to this compound.

-

Once the flux is molten, gently swirl the crucible to ensure thorough mixing with the sample.

-

Increase the temperature to the desired fusion temperature, typically in the range of 350-450°C. The exact temperature and duration of the fusion will depend on the sample matrix.

-

Maintain the fusion until the sample is completely dissolved, which is indicated by a clear, homogenous melt.

-

-

Removal of Excess Flux (Optional but Recommended for Trace Analysis):

-

After complete dissolution, the temperature can be carefully increased to 500-600°C to sublime the excess ammonium sulfate salts. This step should be performed with caution to avoid splattering and loss of sample.

-

-

Dissolution of the Fused Mass:

-

Allow the crucible to cool to room temperature.

-

Place the crucible in a beaker containing a measured volume of dilute nitric acid or hydrochloric acid.

-

Gently heat the beaker on a hot plate to dissolve the fused cake. A magnetic stirrer can aid in dissolution.

-

-

Sample Solution Preparation:

-

Once the fused mass is completely dissolved, carefully remove the crucible from the beaker, rinsing it with the dilute acid to ensure all of the sample is transferred.

-

Transfer the solution quantitatively to a volumetric flask of appropriate volume.

-

Dilute to the mark with the dilute acid.

-

The sample solution is now ready for analysis by ICP-OES or AAS. Further dilutions may be necessary to bring the analyte concentrations within the linear dynamic range of the instrument.

-

Application-Specific Protocol Parameters